Adenosine 5'-diphosphate
Description
Fundamental Role of Adenosine (B11128) 5'-diphosphate in Cellular Energetics
The most crucial function of ADP is its participation in the cellular energy cycle, primarily through its interconversion with Adenosine 5'-triphosphate (ATP). wikipedia.orgontosight.ai This cycle is the principal mechanism for energy transfer in biological systems. wikipedia.org Energy derived from the breakdown of nutrients, such as glucose during cellular respiration, is used to drive the phosphorylation of ADP, a process that adds a third phosphate (B84403) group to create the high-energy molecule ATP. wikipedia.orglibretexts.org This conversion is catalyzed by enzymes known as ATP synthases. medchemexpress.comapexbt.com
The energy is stored within the high-energy phosphoanhydride bonds of ATP. libretexts.org When the cell requires energy for metabolic processes—such as muscle contraction, active transport across membranes, or biosynthetic reactions—enzymes called ATPases hydrolyze ATP, cleaving off the terminal phosphate group. wikipedia.orgmedchemexpress.com This exergonic reaction releases approximately 7.3 kcal/mol of energy, reforming ADP and an inorganic phosphate (Pi). libretexts.org
This continuous cycle of ATP synthesis from ADP and Pi, followed by ATP hydrolysis back to ADP and Pi, ensures a constant supply of energy for life-sustaining activities. wikipedia.org The processes that regenerate ATP from ADP include:
Substrate-level phosphorylation: Occurs during glycolysis and the citric acid cycle, where a phosphate group is directly transferred from a high-energy substrate to ADP. wikipedia.org
Oxidative phosphorylation: The primary method of ATP production in aerobic organisms, occurring in the mitochondria. The energy released from the transfer of electrons along the electron transport chain is used to pump protons, creating a gradient that powers ATP synthase to phosphorylate ADP. wikipedia.org
Photophosphorylation: Occurs in plants and some bacteria during photosynthesis, where light energy is used to generate ATP from ADP and Pi. wikipedia.org
The ratio of ATP to ADP within a cell is a critical indicator of its energetic state and helps regulate metabolic pathways, balancing energy production with consumption. ontosight.ai
Overview of Adenosine 5'-diphosphate's Multifaceted Biochemical Functions
Beyond its intracellular role in bioenergetics, ADP functions as an important extracellular signaling molecule, exerting its effects by binding to a class of cell surface receptors known as purinergic receptors. caymanchem.comapexbt.com
Platelet Aggregation: One of the most well-documented signaling roles of ADP is in hemostasis, the process of blood clotting. biodatacorp.com When a blood vessel is injured, platelets at the site release their granular contents, including ADP. biodatacorp.com This extracellular ADP then acts as a potent agonist, binding to and activating at least two distinct G-protein-coupled purinergic receptors on the surface of other platelets: P2Y1 and P2Y12. ahajournals.orgmpbio.com The simultaneous activation of both P2Y1 and P2Y12 is necessary for a full and stable aggregation response. ahajournals.org This binding initiates intracellular signaling cascades that lead to platelet activation, a change in their shape, and the recruitment and aggregation of more platelets to form a clot. biodatacorp.com Research has shown that genetic sequence variations in the P2Y12 gene can be associated with differences in ADP-induced platelet aggregation among healthy individuals. ahajournals.org
Purinergic Signaling and Neuroregulation: ADP's role as a signaling molecule extends to many other tissues and physiological systems. As an agonist of purinergic receptors, which are found in nearly all mammalian tissues, ADP is involved in a wide array of cellular functions. apexbt.com These include the regulation of vascular reactivity, apoptosis, cytokine secretion, and the proliferation and migration of neural stem cells. apexbt.com Purinergic signaling has also been implicated in higher-level processes such as learning, memory, and sleep. apexbt.com
Furthermore, emerging evidence suggests that ADP and its metabolite, Adenosine 5′-diphosphate-ribose (ADPR), may function as neurotransmitters or neuromodulators in the nervous system. nih.govnih.gov Studies in the gastrointestinal tract of primates and mice indicate that these purine (B94841) nucleotides can act as neural regulators, influencing the electrical and mechanical responses of intestinal muscles. nih.gov
Chemical Compound Data
Below are the key chemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | nih.gov |
| Molecular Formula | C10H15N5O10P2 | wikipedia.orgnih.gov |
| Molar Mass | 427.201 g/mol | wikipedia.orgnih.gov |
| CAS Number | 58-64-0 | wikipedia.orgnih.gov |
| Physical Description | Solid / Crystalline Solid | caymanchem.comnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWYTFMLZFPYCI-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883210 | |
| Record name | Adenosine 5′-(trihydrogen diphosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | ADP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
58-64-0 | |
| Record name | 5′-ADP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine diphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine disphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16833 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adenosine 5'-(trihydrogen diphosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Adenosine 5′-(trihydrogen diphosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine 5'-(trihydrogen diphosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADENOSINE DIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61D2G4IYVH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ADP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Adenosine 5 Diphosphate in Cellular Energy Metabolism and Regulation
Adenosine (B11128) Triphosphate (ATP) and Adenosine 5'-diphosphate (ADP) Cycle Dynamics
The interplay between Adenosine Triphosphate (ATP) and ADP forms the core of cellular energy dynamics. This cycle is the fundamental mechanism by which cells harness and utilize energy for a vast array of biological processes.
This compound as a Product of ATP Hydrolysis
The primary mechanism for energy release in biological systems is the hydrolysis of ATP. wikipedia.org In this process, a water molecule is used to break the high-energy phosphoanhydride bond between the second and third phosphate (B84403) groups of an ATP molecule. creative-proteomics.combyjus.com This exergonic reaction yields ADP, an inorganic phosphate group (Pi), and a significant amount of energy, approximately -7.3 kcal/mol under standard conditions. byjus.comnih.gov This released energy powers a multitude of cellular activities, including muscle contraction, nerve impulse propagation, and the synthesis of macromolecules. wikipedia.orgnih.govebsco.com The chemical equation for ATP hydrolysis is:
ATP + H₂O → ADP + Pi + Energy byjus.com
This conversion of ATP to ADP is a constant and vital process, with an adult human hydrolyzing their body weight's worth of ATP daily, recycling each ATP molecule 1000–1500 times. wikipedia.org
Regeneration of ATP from this compound
The cellular pool of ATP is continuously replenished from ADP through several key metabolic processes. This regeneration is crucial to maintain the cell's energy supply. The primary pathways for ATP synthesis are:
Oxidative Phosphorylation: This is the main source of ATP in aerobic organisms, occurring in the mitochondria. wikipedia.org It involves the transfer of electrons through an electron transport chain, which creates a proton gradient. The enzyme ATP synthase then uses this gradient to drive the phosphorylation of ADP to ATP. wikipedia.orgcreative-proteomics.com This process is highly efficient, producing the majority of ATP in the cell. nih.gov
Substrate-Level Phosphorylation: This process involves the direct transfer of a phosphate group from a high-energy substrate to ADP, forming ATP. quora.com This occurs during glycolysis in the cytoplasm and the citric acid cycle in the mitochondria. wikipedia.org For example, during glycolysis, enzymes like phosphoglycerate kinase and pyruvate (B1213749) kinase catalyze the formation of ATP from ADP. wikipedia.org
Photophosphorylation: In plants and other photosynthetic organisms, light energy is used to generate ATP from ADP and inorganic phosphate. wikipedia.org
These processes ensure that the concentration of ATP is maintained at a level sufficient to meet the cell's energy demands.
Regulation of Cellular Energy Status by this compound Levels
The relative concentrations of ATP and ADP within a cell serve as a critical indicator of its energetic state and play a key role in regulating metabolic pathways.
The Adenosine Triphosphate/Adenosine 5'-diphosphate Ratio as a Metabolic Signal
The ratio of ATP to ADP is a sensitive barometer of the cell's energy status. ontosight.aicreative-proteomics.com A high ATP/ADP ratio signifies that the cell has an ample supply of energy, while a low ratio indicates that energy stores are depleted. creative-proteomics.combiorxiv.org This ratio directly influences the rate of ATP-producing and ATP-consuming processes. When the ratio is low (high ADP levels), pathways that generate ATP, such as glycolysis and oxidative phosphorylation, are stimulated. creative-proteomics.com Conversely, a high ATP/ADP ratio inhibits these pathways and promotes energy-consuming processes like biosynthesis and cell growth. This feedback mechanism ensures that energy production is tightly coupled to energy demand. creative-proteomics.combiorxiv.org
Allosteric Regulation of Metabolic Enzymes by this compound
ADP acts as an allosteric regulator for several key enzymes involved in energy metabolism. nih.gov Allosteric regulation involves the binding of a molecule to a site on the enzyme other than the active site, causing a conformational change that alters the enzyme's activity.
Activation of Glycolytic Enzymes by this compound
Glycolysis is a central pathway for ATP production, and its rate is carefully controlled by the energy needs of the cell. ADP plays a crucial role in this regulation by allosterically activating key glycolytic enzymes.
One of the most important regulatory points in glycolysis is the enzyme phosphofructokinase-1 (PFK-1) . PFK-1 catalyzes the irreversible conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. ebsco.com High levels of ATP act as an allosteric inhibitor of PFK-1, signaling that the cell has sufficient energy. nih.gov Conversely, high levels of ADP (and AMP) act as allosteric activators of PFK-1. creative-proteomics.comlecturio.com When ADP levels rise, it binds to PFK-1, increasing its affinity for its substrate and accelerating the rate of glycolysis to generate more ATP. creative-proteomics.com
Another key regulatory enzyme in glycolysis is pyruvate kinase , which catalyzes the final step of glycolysis, converting phosphoenolpyruvate (B93156) to pyruvate and generating ATP. wikipedia.org Similar to PFK-1, pyruvate kinase is allosterically inhibited by high levels of ATP and activated by a precursor molecule whose concentration is influenced by PFK-1 activity. This coordinated regulation ensures that the entire glycolytic pathway responds effectively to the cell's energy status as indicated by the ATP/ADP ratio.
Influence on Oxidative Phosphorylation Pathways
Oxidative phosphorylation is the primary metabolic pathway in eukaryotes for producing ATP. wikipedia.org This process, occurring within the mitochondria, utilizes the energy released from the oxidation of nutrients to phosphorylate ADP, converting it into ATP. wikipedia.orgcusabio.com The rate of oxidative phosphorylation is intricately regulated by the availability of its substrates, most notably ADP. cusabio.comcreative-diagnostics.com
An increase in cellular energy demand leads to the hydrolysis of ATP into ADP and inorganic phosphate (Pi), resulting in a higher concentration of ADP. cusabio.comcreative-diagnostics.com This rise in ADP levels serves as a crucial signal, stimulating the rate of oxidative phosphorylation to replenish the cell's ATP supply. creative-proteomics.comcusabio.comcreative-diagnostics.com Conversely, when ATP demand decreases, the concentration of ADP falls, leading to a reduction in the rate of oxidative phosphorylation. cusabio.comcreative-diagnostics.com This feedback mechanism ensures that ATP production is tightly coupled to the cell's energetic needs. khanacademy.org
Several factors can influence the cellular ADP/ATP ratio and, consequently, oxidative phosphorylation. For instance, thyroid hormones can increase the breakdown of ATP to ADP, thereby stimulating oxidative phosphorylation. cusabio.comcreative-diagnostics.com Research has also shown that the affinity of oxidative phosphorylation for ADP can vary between different tissues. For example, mitochondria from muscle tissue exhibit a higher affinity for ADP compared to those from the liver, reflecting the higher energy demands of muscle cells. nih.gov
The efficiency of converting the energy from nutrient oxidation into ATP is measured by the P/O ratio, which represents the amount of ATP produced per oxygen atom consumed. Studies have demonstrated that the P/O ratio can be influenced by the concentration of ADP, with muscle mitochondria showing a higher P/O ratio at lower ADP concentrations compared to liver mitochondria. nih.gov
Mitochondrial Bioenergetics and this compound Transport
The transport of ADP into the mitochondrial matrix is a critical step for oxidative phosphorylation to occur. nih.govnih.govembopress.org This process is mediated by a specific carrier protein located in the inner mitochondrial membrane. nih.govnih.gov
Role of the Mitochondrial this compound/ATP Carrier (AAC)
The mitochondrial ADP/ATP carrier (AAC), also known as the adenine (B156593) nucleotide translocator (ANT), is responsible for the exchange of ADP from the cytosol for ATP synthesized within the mitochondrial matrix. nih.govnih.govembopress.orgnih.gov This 1:1 exchange is vital for supplying the rest of the cell with the energy produced by mitochondria. embopress.org The AAC is the most abundant protein in the inner mitochondrial membrane and is a key regulator of the cellular ADP/ATP ratio. jove.comresearchgate.net
The activity of the AAC is essential for maintaining cellular energy homeostasis. mdpi.com By controlling the influx of ADP into the mitochondria, the AAC directly influences the rate of ATP synthesis. nih.govrepec.org The carrier's function is not only limited to nucleotide exchange; it has also been implicated in mediating mitochondrial uncoupling, a process that dissipates the proton gradient as heat instead of producing ATP. nih.govrepec.org This dual function highlights the AAC's central role in connecting coupled (ATP production) and uncoupled (thermogenesis) energy conversion in mitochondria. nih.govrepec.org
Molecular Mechanisms of this compound Translocation Across Membranes
The translocation of ADP and ATP across the inner mitochondrial membrane by the AAC is a complex process involving significant conformational changes in the protein. The carrier cycles between two main states: a cytoplasmic-open (c-state) and a matrix-open (m-state). nih.govnih.govcam.ac.ukh1.co
In the c-state, the carrier's central binding site is accessible to the intermembrane space and cytosol, allowing ADP to bind. nih.govresearchgate.net The binding of ADP induces a conformational change, causing the carrier to switch to the m-state, where the binding site is now open to the mitochondrial matrix, releasing ADP. nih.govresearchgate.net Subsequently, a newly synthesized ATP molecule binds to the carrier in the m-state, triggering a switch back to the c-state and the release of ATP into the intermembrane space. researchgate.net
This transport mechanism is often described as an "alternating access" model. nih.gov The transition between the c-state and m-state is thought to involve the rotation of the three domains of the carrier protein around a central translocation pathway. nih.govcam.ac.ukh1.co This movement is facilitated by the disruption and formation of salt bridge networks on the matrix and cytoplasmic sides of the carrier, respectively. nih.gov The binding of the substrate (ADP or ATP) is believed to lower the energy barrier for these conformational changes. nih.gov
Recent research has shed light on how the negatively charged ADP is imported against the strong negative membrane potential of the mitochondria. nanion.de It has been shown that the carrier translocates positive charges along with the negatively charged substrate, effectively neutralizing the charge and allowing for efficient transport. nanion.de
Interactive Data Table: Key Proteins in ADP Transport and Metabolism
| Protein/Complex | Function | Location |
|---|---|---|
| This compound (ADP) | Precursor to ATP, regulator of oxidative phosphorylation | Cytosol, Mitochondrial Matrix |
| Adenosine triphosphate (ATP) | Main energy currency of the cell | Cytosol, Mitochondrial Matrix |
| Mitochondrial ADP/ATP Carrier (AAC) / Adenine Nucleotide Translocator (ANT) | Transports ADP into the mitochondrial matrix and ATP out | Inner Mitochondrial Membrane |
| ATP synthase | Synthesizes ATP from ADP and inorganic phosphate | Inner Mitochondrial Membrane |
| Phosphofructokinase (PFK) | Key regulatory enzyme in glycolysis, allosterically regulated by ADP and ATP | Cytosol |
Adenosine 5 Diphosphate Ribosylation Adpr : a Key Post Translational Modification
Enzymology of Adenosine (B11128) 5'-diphosphate-Ribosylation
The regulation of ADPr is orchestrated by a complex interplay of enzymes that catalyze the addition (writers) and removal (erasers) of ADP-ribose moieties, as well as proteins that non-covalently bind to these modifications (readers). frontiersin.orgnih.gov This enzymatic machinery ensures that ADPr signaling is tightly controlled in both space and time, allowing for precise regulation of diverse cellular and molecular events. frontiersin.orgnih.gov
Adenosine 5'-diphosphate-Ribosyltransferases (Writers)
The "writers" of the ADPr system are ADP-ribosyltransferases (ARTs), enzymes that cleave NAD+ into nicotinamide (B372718) and ADP-ribose, and then transfer the ADP-ribose group to specific targets. frontiersin.orgnih.gov These targets are most commonly proteins, with ADP-ribose being attached to various amino acid residues such as glutamate (B1630785), aspartic acid, serine, arginine, lysine (B10760008), and cysteine. frontiersin.orgnih.gov More recently, nucleic acids like DNA and RNA have also been identified as targets for ADP-ribosylation. frontiersin.orgoup.com
ARTs are broadly classified into two major superfamilies based on their active site motifs: the diphtheria toxin-like ADP-ribosyltransferases (ARTDs), also known as the PARP family, and the cholera toxin-like ADP-ribosyltransferases (ARTCs). nih.govportlandpress.com ARTDs are primarily intracellular enzymes, while ARTCs are typically found in the extracellular space. encyclopedia.pubfrontiersin.org
The PARP family, or ARTDs, consists of 17 members in mammals. cambridge.orgcambridge.org While the name "Poly(ADP-ribose) polymerase" suggests all members synthesize poly(ADP-ribose) chains, most are actually mono-ADP-ribosyltransferases. frontiersin.orgdiva-portal.org Only four members—PARP1, PARP2, and the two tankyrases (PARP5a/TNKS1 and PARP5b/TNKS2)—are confirmed to have poly(ADP-ribosyl)ation activity. nih.govencyclopedia.pub
PARP1 is the most abundant and well-studied member, responsible for over 90% of cellular PARylation in response to DNA damage. frontiersin.orgencyclopedia.pub PARP1 and PARP2 are key players in DNA single-strand break repair. wikipedia.org They are activated by binding to broken DNA, which triggers a conformational change that enhances their catalytic activity. nih.govnih.gov This leads to the synthesis of PAR chains on themselves (auto-PARylation) and other proteins near the damage site, such as histones. nih.govnih.gov The negatively charged PAR chains then recruit other DNA repair factors to the site. scielo.brnih.gov
The PARP family can be categorized into several subgroups based on their domain architecture.
| Subgroup | Members | Key Domains | Primary Function |
| DNA-Dependent PARPs | PARP1, PARP2, PARP3 | DNA-binding domains (Zinc finger or SAP), WGR domain, Catalytic domain | DNA damage repair, chromatin remodeling. nih.govwikipedia.orgnih.gov |
| Tankyrases | PARP5a (TNKS1), PARP5b (TNKS2) | Ankyrin repeats, SAM domain, Catalytic domain | Telomere length regulation, Wnt signaling. nih.gov |
| CCCH Zinc Finger PARPs | PARP7, PARP12, PARP13 | CCCH-type Zinc fingers, Catalytic domain | RNA binding, antiviral responses. frontiersin.org |
| Macrodomain-containing PARPs | PARP9, PARP14, PARP15 | Macrodomains, Catalytic domain | DNA repair, STAT transcription factor regulation. wikipedia.orgnih.gov |
| Other PARPs | PARP4, PARP6, PARP8, PARP10, PARP11, PARP16 | Various/uncharacterized domains (e.g., UIM, RRM) | Diverse roles including proteostasis and signaling. nih.govfrontiersin.org |
Mono(ADP-ribosyl)transferases (mARTs) catalyze the transfer of a single ADP-ribose unit to a substrate. mdpi.com This group includes the majority of the PARP/ARTD family members, as well as the ARTC and Sirtuin families. nih.govfrontiersin.org
The ARTD family members that function as mARTs include PARP3, PARP4, PARP6, PARP7, PARP8, PARP10, PARP11, PARP12, PARP14, and PARP15. nih.gov These enzymes are involved in a wide array of intracellular processes. For example, PARP10 contains ubiquitin-interacting motifs and is involved in protein degradation pathways. frontiersin.org PARP14 has been shown to regulate STAT transcription factor binding. wikipedia.org
The ARTCs (ARTC1, ARTC3, ARTC4, ARTC5 in humans) are typically glycosylphosphatidylinositol (GPI)-anchored proteins that face the extracellular space, where they modify cell surface receptors and other extracellular proteins. nih.gov
Sirtuins are another class of enzymes with MARylation activity. Specifically, SIRT4, SIRT6, and SIRT7 utilize NAD+ to mono-ADP-ribosylate targets in different intracellular compartments, connecting cellular metabolism to signaling pathways. nih.govencyclopedia.pub
| Enzyme Family | Examples | Cellular Location | Key Functions |
| ARTD/PARP | PARP3, PARP7, PARP10, PARP14 | Intracellular (Nucleus, Cytoplasm) | DNA repair, transcription regulation, stress responses. nih.govfrontiersin.org |
| ARTC | ARTC1, ARTC3, ARTC4 | Extracellular/Cell surface | T-cell coreceptor modification, cell signaling. nih.gov |
| Sirtuins | SIRT4, SIRT6, SIRT7 | Intracellular (Mitochondria, Nucleus) | Regulation of metabolism, gene expression. nih.govencyclopedia.pub |
This compound-Ribose Hydrolases (Erasers)
The reversibility of ADP-ribosylation is crucial for its signaling function and is managed by "eraser" enzymes that hydrolyze the ADP-ribose modification. encyclopedia.pubfrontiersin.org These ADP-ribose hydrolases ensure the dynamic turnover of the modification, terminating the signal. frontiersin.org They are broadly classified into three families: ADP-ribosyl-acceptor hydrolases (ARHs), macrodomain-containing hydrolases, and certain phosphodiesterases. frontiersin.orgportlandpress.com
Poly(ADP-ribose) glycohydrolase (PARG) is the primary eraser for PAR chains. It rapidly degrades the polymer but is unable to cleave the final ADP-ribose unit attached to the protein. encyclopedia.pubcambridge.org
ADP-ribosyl-acceptor hydrolases (ARHs) form a family that includes ARH1, ARH2, and ARH3. ARH1 specifically removes mono-ADP-ribose from arginine residues. cambridge.org ARH3 can hydrolyze PAR chains and also possesses activity against serine-linked mono-ADP-ribosylation. encyclopedia.pubcambridge.org ARH2 appears to be enzymatically inactive. frontiersin.org
Macrodomain-containing hydrolases include MacroD1, MacroD2, and TARG1 (Terminal ADP-ribose protein glycohydrolase). These enzymes are capable of reversing mono-ADP-ribosylation by cleaving the bond between the protein and the ADP-ribose moiety. frontiersin.orgfrontiersin.org They exhibit different subcellular localizations; for instance, MacroD1 is primarily mitochondrial, MacroD2 is cytoplasmic, and TARG1 is found in the nucleus. encyclopedia.pub
| Eraser Family | Key Members | Substrate Specificity | Cellular Location |
| Macrodomain Hydrolases | PARG, TARG1, MacroD1, MacroD2 | PAR (PARG), MAR (TARG1, MacroD1, MacroD2). encyclopedia.pubfrontiersin.org | Nucleus, Cytoplasm, Mitochondria. encyclopedia.pub |
| ARH Family | ARH1, ARH3 | Arginine-linked MAR (ARH1), Serine-linked MAR & PAR (ARH3). cambridge.org | Cytoplasm, Nucleus, Mitochondria. encyclopedia.pubportlandpress.com |
| Nudix Hydrolases | NUDT5, NUDT9 | PAR, MAR (in vitro). encyclopedia.pub | Nucleus, Mitochondria. |
This compound-Ribose Binding Proteins (Readers)
"Reader" proteins non-covalently recognize and bind to ADP-ribose modifications, acting as effectors that translate the ADPr signal into a specific cellular response. nih.govnih.gov This interaction often serves to recruit other proteins, forming larger signaling complexes. nih.gov Several distinct domains and motifs have been identified that mediate this binding, each with a preference for either mono- or poly-ADP-ribose. nih.govresearchgate.net
Macrodomains are versatile modules found not only in erasers but also in reader and writer proteins. frontiersin.org As readers, they primarily recognize and bind to MAR. nih.gov
WWE domains , named for three conserved amino acid residues (tryptophan and glutamate), are globular structures that bind to ADP-ribose. nih.govresearchgate.net
PAR-binding zinc finger (PBZ) domains were first found in DNA repair proteins like APLF and CHFR. nih.gov They specifically recognize the structure of PAR chains, with tandem PBZ domains showing a significantly higher binding affinity. nih.gov
PAR-binding motifs (PBMs) are short, often basic sequence motifs that interact with PAR. nih.gov
| Reader Domain/Motif | Binds To | Found In | Key Characteristics |
| Macrodomain | MAR, PAR | PARP14, ALC1, etc. | Globular domain (~130-190 aa), high structural homology. nih.govresearchgate.net |
| WWE Domain | PAR | PARP11, RNF146 | Globular structure (~80 aa) with conserved W and E residues. nih.govresearchgate.net |
| PAR-binding Zinc Finger (PBZ) | PAR | APLF, CHFR | Recognizes adjacent ADP-ribose units in PAR chains. nih.gov |
| PAR-binding Motif (PBM) | PAR | p53, XRCC1 | Basic, positively charged sequence motifs. nih.gov |
Molecular Mechanisms of this compound-Ribosylation
The fundamental mechanism of ADPr involves the enzymatic transfer of an ADP-ribose moiety from NAD+ to a target molecule. mdpi.com This reaction begins with the cleavage of the N-glycosidic bond in NAD+ that links the nicotinamide group to the ribose, releasing nicotinamide and forming a reactive oxocarbenium ion intermediate. wikipedia.orgmdpi.com A nucleophilic amino acid side chain on the target protein then attacks this intermediate, resulting in the covalent attachment of the ADP-ribose group. wikipedia.org The specific amino acids that can act as acceptors are diverse and include glutamate, aspartate, arginine, serine, lysine, and cysteine, leading to different types of glycosidic linkages (N-, O-, or S-glycosidic). wikipedia.org
In mono(ADP-ribosyl)ation , a single ADP-ribose unit is attached. This modification can alter a protein's function by inducing conformational changes or by sterically blocking interaction sites. mdpi.com
In poly(ADP-ribosyl)ation , additional ADP-ribose units are iteratively added to the first, forming long and sometimes branched polymers. oup.com PARP1 and PARP2 are known to synthesize complex, branched PAR chains in vitro. oup.com These large, negatively charged polymers can act as a scaffold, recruiting a multitude of proteins that contain PAR-binding domains. scielo.brnih.gov A prime example is in DNA single-strand break repair, where the PARP1-synthesized PAR chains recruit the XRCC1 repair complex to the site of damage. scielo.brnih.gov The automodification of PARP1 with PAR chains eventually leads to its dissociation from the DNA, allowing repair enzymes to access the break. nih.govnih.gov
The catalytic activity of PARPs is tightly regulated. For DNA-dependent PARPs like PARP1 and PARP2, the binding of their N-terminal domains to damaged DNA induces a conformational change that activates the C-terminal catalytic domain. nih.govoup.com This intricate mechanism ensures that PARP activity is spatially and temporally confined to sites of genomic stress.
Cellular Processes Regulated by this compound-Ribosylation
ADPr is a versatile regulatory mechanism that influences a wide spectrum of fundamental cellular activities.
One of the most well-established roles of ADPr is in the cellular response to DNA damage. nih.govnih.gov Upon detection of DNA strand breaks, PARP-1 is rapidly recruited to the site of damage and activated. mdpi.comencyclopedia.pub The subsequent synthesis of large PAR chains at the damage site serves as a scaffold to recruit a multitude of DNA repair factors, such as XRCC1, to facilitate the repair process. mdpi.comencyclopedia.pub This PAR-dependent signaling is crucial for maintaining genomic stability.
ADPr plays a significant role in modulating chromatin structure and function. frontiersin.orgnih.gov The large, negatively charged PAR polymers can electrostatically repel the negatively charged DNA, leading to a more open and accessible chromatin conformation. mdpi.com PARP-1 can also directly interact with and modify histones and other chromatin-associated proteins, influencing epigenetic marks and the recruitment of chromatin remodeling complexes. mdpi.comacs.org This regulation of chromatin structure is critical for processes like DNA repair and transcription. nih.gov
ADPr is increasingly recognized as a key regulator of gene expression at multiple levels. nih.govbohrium.commdpi.com PARP-1 can act as a transcriptional co-regulator, influencing the activity of various transcription factors. frontiersin.orgacs.org For instance, the ADP-ribosylation of certain transcription factors can either enhance or inhibit their ability to bind to DNA. researchgate.net Furthermore, PARP-1 is involved in the regulation of ribosomal RNA synthesis and the processing of messenger RNA, highlighting the broad impact of ADPr on the flow of genetic information. nih.govmdpi.com In some bacteria, ADP-ribosylation of DNA itself has been shown to regulate transcription. embopress.org
Cell Cycle Control and Progression
This compound-Ribosylation (ADPr) is a critical post-translational modification that plays a pivotal role in the intricate regulation of the cell cycle. This process, primarily mediated by Poly(ADP-ribose) polymerases (PARPs), ensures the fidelity of cell division by halting the cycle in response to DNA damage, thereby allowing time for repair. The influence of ADPr on cell cycle control is most pronounced at the G2/M checkpoint, which prevents cells with damaged DNA from entering mitosis.
Recent research has illuminated the specific molecular mechanisms through which ADPr exerts this control. One key target of ADPr is the histone variant H3b. Specifically, the serine ADP-ribosylation of H3b at positions S10 and S28 has been identified as a crucial event for maintaining genome stability. portlandpress.commdpi.com This modification is essential for an effective G2/M checkpoint, acting as a restraint to prevent premature entry into mitosis when DNA double-strand breaks (DSBs) are present. portlandpress.commdpi.com Disruption of H3bS10/S28 ADPr leads to a defective checkpoint, resulting in cells prematurely entering mitosis with unresolved DNA damage, which in turn contributes to genomic instability. portlandpress.com
The activity of PARP enzymes is central to this regulatory pathway. Studies have shown that PARP activity and the subsequent ADPr of H3S10/S28 are part of the same pathway that restrains mitotic entry following DNA damage. portlandpress.com Inhibition of PARP activity has been demonstrated to cause premature mitotic entry in cells with DNA damage, highlighting the essential role of PARP-mediated ADPr in this checkpoint. portlandpress.com Furthermore, PARP-1 has been implicated as a key component of the G2 checkpoint, preventing cells with DNA strand breaks from progressing into mitosis. nih.gov The inhibition of PARP can lead to an accumulation of cells in G2/M arrest due to the persistence of DNA damage. nih.gov
The interplay between ADPr and another critical post-translational modification, phosphorylation, on histone H3 is also a key aspect of cell cycle regulation. There appears to be a reciprocal relationship between the levels of H3bS10 ADPr and H3S10 phosphorylation following DNA damage. portlandpress.com While phosphorylation of H3S10 and S28 by Aurora kinases is a hallmark of mitotic entry, DNA damage-induced ADPr at these same sites can counteract this, thereby inhibiting normal cell cycle progression into mitosis. portlandpress.comencyclopedia.pub This suggests a sophisticated mechanism where ADPr can directly interfere with mitotic signaling to ensure that DNA repair is completed before cell division proceeds.
Moreover, the influence of ADPr extends to the structural components of cell division. PARP-3, for instance, preferentially localizes to the daughter centriole throughout the cell cycle and has been shown to interfere with the G1/S transition. wikipedia.org Additionally, poly(ADP-ribose) synthesized by PARP-5a (tankyrase-1) is localized to the poles of mitotic spindles and is required for the assembly of a bipolar spindle, a critical structure for proper chromosome segregation. researchgate.net
In essence, ADPr acts as a crucial signaling hub that integrates DNA damage signals with the cell cycle machinery. It ensures genomic integrity by enforcing checkpoints, primarily at the G2/M transition, and by influencing the assembly and function of the mitotic apparatus.
Programmed Cell Death Pathways
This compound-Ribosylation (ADPr) is a key regulator of multiple programmed cell death pathways, acting as a molecular switch that can determine a cell's fate in response to various stressors. The extent of PARP activation and the subsequent accumulation of poly(ADP-ribose) (PAR) polymers are critical determinants of the specific death pathway initiated.
Parthanatos: A distinct form of regulated cell death, termed "parthanatos," is initiated by the hyperactivation of PARP-1 in response to severe DNA damage. portlandpress.commdpi.com This pathway is characterized by the massive synthesis of PAR polymers. mdpi.com These PAR polymers act as intracellular signaling molecules, translocating from the nucleus to the mitochondria, where they trigger the release of Apoptosis-Inducing Factor (AIF). nih.govbiorxiv.org AIF then moves to the nucleus, where, in conjunction with macrophage migration inhibitory factor (MIF), it mediates large-scale DNA fragmentation, leading to cell death. mdpi.com A crucial aspect of parthanatos is the profound depletion of cellular NAD+ and ATP pools due to the high consumption of NAD+ by hyperactivated PARP-1, leading to an energetic collapse of the cell. portlandpress.comuni-koeln.de
Apoptosis: ADPr also plays a significant, albeit more complex, role in apoptosis. During apoptosis, PARP-1 is a key substrate for caspases, the primary executioners of this pathway. nih.govencyclopedia.pub Caspase-3-mediated cleavage of PARP-1 separates its DNA-binding domain from its catalytic domain, thereby inactivating the enzyme. nih.gov This inactivation is thought to be a critical event that prevents the depletion of NAD+ and ATP, which are required for the energy-dependent processes of apoptosis. nih.gov In this context, PARP-1 cleavage acts as a molecular switch, directing the cell towards an apoptotic demise rather than a necrotic one, which would occur if PARP-1 remained active and depleted cellular energy stores. nih.gov
Necroptosis: Recent evidence indicates that ADPr is also involved in regulating necroptosis, a form of programmed necrosis. Mono-ADP-ribosylation (MARylation) has been identified as a key modification of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) and RIPK3, two central kinases in the necroptosis pathway. wikipedia.orgnih.gov PARP12 has been shown to catalyze the MARylation of RIPK1 and RIPK3. wikipedia.orgnih.gov This modification appears to function as a checkpoint, promoting necroptosis by facilitating the activation of RIPK1 kinase and its interaction with RIPK3, while simultaneously inhibiting apoptosis by preventing the binding of RIPK1 to caspase-8. wikipedia.orgnih.gov
Autophagy-Dependent Cell Death: The interplay between ADPr and autophagy, a cellular recycling process, in cell death is also an area of active investigation. Under certain conditions of oxidative stress, PARP activation can influence autophagy and cell death outcomes. researchgate.net While autophagy is generally a pro-survival mechanism, its overactivation can lead to autophagy-dependent cell death (ADCD). nih.govresearchgate.net PARP-1 has been implicated in this process, potentially by influencing cellular energy levels and Ca2+ signaling, which are known regulators of autophagy. researchgate.net
Interplay of this compound-Ribosylation with Other Post-Translational Modifications
This compound-ribosylation (ADPr) does not function in isolation but rather engages in a complex and dynamic interplay with other post-translational modifications (PTMs). This crosstalk is essential for the fine-tuning of various cellular processes, including DNA repair, gene expression, and cell fate decisions. The interactions between ADPr and other PTMs can be synergistic, antagonistic, or hierarchical, creating a sophisticated regulatory network.
ADPr and Phosphorylation: A significant interplay exists between ADPr and phosphorylation, particularly on histone proteins. For instance, the ADP-ribosylation of histone H2B at glutamic acid 35 (H2B-Glu35) by PARP-1 has been shown to inhibit the phosphorylation of the adjacent serine 36 (H2B-Ser36) by AMP kinase. nih.govresearchgate.net This phosphorylation event is necessary for the expression of genes that promote adipogenesis, indicating that ADPr can act as a negative regulator of this process by controlling the phosphorylation status of a key histone residue. nih.gov Similarly, a reciprocal relationship has been observed between ADPr and phosphorylation on histone H3 at serines 10 and 28 in response to DNA damage. biorxiv.orgnih.gov Phosphorylation at these sites is a hallmark of mitosis, and the opposing ADPr modification can prevent premature entry into cell division. biorxiv.orgnih.gov
ADPr and Ubiquitination: The crosstalk between ADPr and ubiquitination is multifaceted and plays a critical role in the DNA damage response. A notable example is the PAR-dependent ubiquitination (PARdU) pathway, where the E3 ubiquitin ligase RNF146 specifically recognizes and ubiquitinates PARylated proteins, targeting them for degradation. researchgate.netembopress.org This mechanism is crucial for the timely removal of proteins, including auto-modified PARP1, from sites of DNA damage to allow for subsequent repair processes. ucsf.edu Furthermore, ubiquitin itself can be a target of ADP-ribosylation. The bacterial effector protein SidE from Legionella pneumophila catalyzes the ADP-ribosylation of ubiquitin on arginine 42, leading to a non-canonical form of ubiquitination. portlandpress.com More recently, a novel dual PTM called mono-ADP-ribosyl ubiquitylation (MARUbylation) has been identified in human cells, where ubiquitin is attached via an ester bond to a mono-ADP-ribosylated glutamate or aspartate residue on a target protein, such as PARP10. nih.gov This modification is induced by type I interferon stimulation, suggesting a role in innate immunity. nih.gov
ADPr and Acetylation: ADPr and acetylation also exhibit a significant interplay, particularly in the context of chromatin regulation and the DNA damage response. Histone acetylation, which generally promotes a more open chromatin structure and gene transcription, can be antagonistic to ADPr. wikipedia.orgnih.gov Specifically, the acetylation of histone H3 at lysine 9 (H3K9ac) has been shown to be mutually exclusive with the ADP-ribosylation of the adjacent serine 10 (H3S10-ADPr). nih.govresearchgate.net The presence of H3K9ac inhibits H3S10-ADPr, and conversely, damage-induced H3S10-ADPr can lead to a reduction in H3K9ac levels. nih.gov This suggests that the rapid deacetylation of histones observed at sites of DNA damage may be a prerequisite for efficient ADPr-mediated signaling. nih.gov The activity of NAD+-dependent deacetylases, such as SIRT6, which removes the acetyl group from H3K9, can restore the ability of PARP1 to ADP-ribosylate histones, highlighting the coordinated action of these enzymes. nih.gov
Adenosine 5 Diphosphate in Cellular Signaling and Physiological Responses
Purinergic Receptor-Mediated Signaling by Extracellular Adenosine (B11128) 5'-diphosphate
The actions of extracellular ADP are mediated by a specific class of purinergic receptors known as P2Y receptors, which are G protein-coupled receptors (GPCRs). The activation of these receptors by ADP initiates a cascade of intracellular events that ultimately dictate the cellular response.
Adenosine 5'-diphosphate is a primary agonist for a specific subset of the P2Y receptor family. The most prominent of these are the P2Y1, P2Y12, and P2Y13 receptors. lu.se While all three are activated by ADP, they are distinct proteins with different tissue distributions and coupling to intracellular signaling pathways, leading to diverse and sometimes opposing cellular effects.
The P2Y1 receptor is broadly expressed in various tissues and is potently activated by ADP. nih.gov The P2Y12 receptor is famously known for its crucial role in platelet aggregation but is also found on other cell types, including microglia and smooth muscle cells. qiagen.comoncohemakey.com The P2Y13 receptor, a more recently identified member of this family, is also activated by ADP and has been found in tissues such as the spleen, brain, and liver. nih.gov
The activation of these receptors is not an isolated event. The cellular response to ADP is often determined by the combined activation of different P2Y receptor subtypes present on the same cell. oncotarget.com Furthermore, the concentration of ADP and its degradation to adenosine by ectonucleotidases can further modulate the signaling outcome by engaging different sets of purinergic receptors. nih.gov
Table 1: P2Y Receptor Subtypes Activated by this compound
| Receptor | Primary Endogenous Agonist | G-Protein Coupling | Key Tissues/Cells |
| P2Y1 | ADP | Gq/11 | Platelets, smooth muscle, endothelial cells, neurons |
| P2Y12 | ADP | Gi/o | Platelets, microglia, smooth muscle cells |
| P2Y13 | ADP | Gi/o | Spleen, brain, liver, pancreatic β-cells |
Upon binding of ADP, P2Y receptors undergo a conformational change that leads to the activation of heterotrimeric G proteins, initiating downstream signaling cascades. The specific pathway activated depends on the G protein to which the receptor is coupled.
The P2Y1 receptor typically couples to Gq/11 proteins. pnas.org Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, modulates the activity of a wide range of cellular enzymes and transcription factors. oncotarget.comresearchgate.net
In contrast, the P2Y12 and P2Y13 receptors are coupled to Gi/o proteins. lu.seoncohemakey.com Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). nih.gov cAMP is a ubiquitous second messenger that activates protein kinase A (PKA), which in turn phosphorylates numerous target proteins. By lowering cAMP levels, ADP, through P2Y12 and P2Y13 receptors, can antagonize the effects of signals that stimulate adenylyl cyclase.
Beyond these primary pathways, ADP-mediated P2Y receptor activation can also engage other important signaling networks, including the mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. nih.govresearchgate.net These pathways are central regulators of many cellular processes, including cell growth, survival, and differentiation. For instance, ADP has been shown to induce the phosphorylation of ERK in a dose- and time-dependent manner in various cell types. nih.gov
Role of this compound in Specific Cellular Functions
The intricate signaling networks activated by ADP translate into profound effects on fundamental cellular behaviors. The specific outcome of ADP signaling is highly context-dependent, varying with cell type, the expression pattern of P2Y receptors, and the presence of other signaling molecules.
The influence of extracellular ADP on cell proliferation is complex and can be either stimulatory or inhibitory depending on the cellular context. In some cell types, ADP acts as a mitogen. For example, in bovine choroidal endothelial cells, ADP stimulates proliferation through the activation of the P2Y1 receptor and subsequent phosphorylation of ERK. nih.gov Similarly, ADP has been found to increase the proliferation of fibroblasts. nih.gov
Conversely, ADP has been reported to inhibit the proliferation of other cell types, such as bovine aortic and human aortic endothelial cells. nih.gov In some cancer cell lines, activation of the P2Y1 receptor has an anti-proliferative effect. nih.gov The balance between the proliferative and anti-proliferative effects of ADP can be influenced by the interplay between different P2Y receptors and the activity of ectonucleotidases that convert ADP to adenosine, which can have its own distinct effects on cell growth. oncotarget.com
Extracellular ADP can also play a significant role in the regulation of apoptosis, or programmed cell death. The specific effect of ADP on apoptosis is also highly dependent on the cell type and the P2Y receptor subtypes expressed.
In certain contexts, ADP is pro-apoptotic. For instance, in pancreatic β-cells, the activation of the P2Y13 receptor by ADP has been shown to induce apoptosis. nih.gov This pro-apoptotic effect is mediated by the inhibition of cAMP production and a reduction in the phosphorylation of survival-promoting kinases such as ERK1/2 and Akt/PKB. nih.gov Activation of the P2Y1 receptor has also been demonstrated to induce apoptosis in prostate cancer cells. nih.govnih.gov Furthermore, in human umbilical vein endothelial cells (HUVECs), high concentrations of ADP can induce apoptosis through a mechanism involving the down-regulation of the protein nucleolin, which appears to be independent of P2Y1, P2Y12, or P2Y13 receptor activation. plos.org
In contrast, ADP can exert anti-apoptotic effects in other cell types. A prominent example is the role of the P2Y12 receptor in platelets, where its activation protects against apoptosis. nih.gov This protective effect is mediated through the PI3K-dependent inactivation of the pro-apoptotic proteins Bak and Bax. nih.gov
Table 2: Research Findings on ADP-Mediated Modulation of Apoptosis
| Cell Type | P2Y Receptor | Effect on Apoptosis | Key Mechanistic Findings |
| Pancreatic β-cells | P2Y13 | Pro-apoptotic | Inhibition of cAMP, reduced ERK1/2 and Akt/PKB phosphorylation. nih.gov |
| Prostate Cancer Cells | P2Y1 | Pro-apoptotic | Induction of caspase-3 activity. nih.govnih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Independent of P2Y1, P2Y12, P2Y13 | Pro-apoptotic | Down-regulation of nucleolin. plos.org |
| Platelets | P2Y12 | Anti-apoptotic | PI3K-dependent inactivation of Bak/Bax. nih.gov |
Cell migration is a fundamental process in development, tissue repair, and immune responses, and it is another cellular function significantly influenced by extracellular ADP. ADP has been shown to act as a chemoattractant for several cell types, guiding their movement.
In the context of wound healing, ADP released from platelets at the site of injury promotes the migration of fibroblasts and keratinocytes, contributing to tissue repair. nih.gov This effect is mediated, at least in part, by the P2Y12 receptor. nih.gov The inhibition of ecto-5'-nucleotidase, the enzyme that breaks down AMP (a product of ADP degradation) to adenosine, has been shown to increase the migration of polymorphonuclear leukocytes, suggesting a complex interplay between ADP and adenosine in regulating immune cell trafficking. pnas.org
Control of Thromboxane (B8750289) A2 Generation
This compound (ADP) plays a critical role in hemostasis and thrombosis, in part by stimulating the generation of Thromboxane A2 (TXA2), a potent platelet agonist and vasoconstrictor. nih.govresearchgate.net This process is crucial for the amplification of platelet activation and the formation of a stable hemostatic plug. uea.ac.uk The synthesis of TXA2 in response to ADP is a complex signaling cascade that requires the coordinated action of multiple platelet receptors.
The primary receptors for ADP on the platelet surface are the P2Y1 and P2Y12 receptors, both of which are G protein-coupled receptors. uea.ac.uk Research has demonstrated that the co-activation of both P2Y1 and P2Y12 receptors is essential for ADP-induced TXA2 generation. nih.govresearchgate.net The P2Y1 receptor is coupled to Gq, which activates phospholipase C (PLC), leading to an increase in intracellular calcium and the activation of protein kinase C. frontiersin.org The P2Y12 receptor, on the other hand, is coupled to Gi, which inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. ukhsa.gov.uk
The synergistic signaling from both P2Y1 and P2Y12 receptors is necessary for the activation of phospholipase A2 (PLA2). nih.govuni-heidelberg.de PLA2 is the enzyme responsible for liberating arachidonic acid from the platelet membrane phospholipids. researchgate.net Once released, arachidonic acid is metabolized by cyclooxygenase-1 (COX-1) to form prostaglandin (B15479496) H2 (PGH2), which is then converted to TXA2 by thromboxane synthase. mdpi.com
Furthermore, ADP-induced TXA2 generation is also dependent on "outside-in" signaling through the integrin αIIbβ3, also known as the fibrinogen receptor. nih.govresearchgate.net The binding of fibrinogen to activated αIIbβ3 triggers intracellular signaling events that contribute to PLA2 activation and subsequent arachidonic acid release. researchgate.netnih.gov However, this integrin signaling is not required for the subsequent conversion of arachidonic acid to TXA2. researchgate.net Thus, the generation of TXA2 in response to ADP is a multifaceted process involving inside-out signaling from ADP receptors and outside-in signaling from the fibrinogen receptor, all converging on the activation of PLA2. nih.govresearchgate.net
| Receptor | Signaling Pathway | Role in TXA2 Generation |
| P2Y1 | Gq-coupled, activates Phospholipase C | Essential for initiating the signaling cascade leading to PLA2 activation. nih.govuea.ac.uk |
| P2Y12 | Gi-coupled, inhibits adenylyl cyclase | Works in concert with P2Y1 to ensure full activation of PLA2. nih.govuea.ac.uk |
| Integrin αIIbβ3 | Outside-in signaling | Contributes to the activation of PLA2 and arachidonic acid release. nih.govresearchgate.net |
Modulation of ATP Release from Cells
This compound (ADP) is a key regulator of extracellular adenosine triphosphate (ATP) levels, often acting as a feedback modulator of ATP release from various cell types. This interplay between ATP and ADP is crucial for fine-tuning purinergic signaling, which governs a wide array of physiological processes.
In human red blood cells, ADP acts as a negative feedback inhibitor of ATP release. nih.gov When ATP is released from these cells, it is rapidly degraded to ADP by ectonucleotidases in the circulation. nih.gov This ADP can then act on P2Y13 receptors present on the red blood cell surface. nih.gov The activation of these Gi-coupled receptors leads to an inhibition of intracellular cyclic AMP (cAMP) production, which in turn suppresses further ATP release. nih.gov This negative feedback loop is important for the precise control of plasma ATP concentrations and the regulation of tissue circulation. nih.gov
In other cell types, such as platelets, the relationship between ADP and ATP release is a central component of their activation and aggregation. Upon initial activation, platelets release dense granules containing high concentrations of both ATP and ADP. frontiersin.orgnih.gov This released ADP then acts in an autocrine and paracrine manner on platelet P2Y1 and P2Y12 receptors to amplify the activation signal and promote further granule release, including more ATP and ADP. frontiersin.orgnih.gov While ATP itself can act on P2X1 receptors to contribute to platelet shape change, its breakdown to ADP is critical for sustained platelet aggregation. frontiersin.orgmdpi.com
The modulation of ATP release by ADP is not limited to blood cells. In the adrenal medulla, ATP is released from chromaffin cells and is degraded to ADP by ectonucleoside triphosphate diphosphohydrolase 2 (NTPDase2) on adjacent sustentacular cells. nih.gov This locally generated ADP can then act on P2Y12 receptors on the chromaffin cells to modulate their excitability and regulate catecholamine release. nih.gov Similarly, in various tissues, mechanically induced ATP release can be modulated by the subsequent generation of ADP, which then signals through different P2Y receptors to influence cellular responses. researchgate.net
| Cell Type | ADP Receptor(s) Involved | Effect of ADP on ATP Release |
| Red Blood Cells | P2Y13 | Negative feedback inhibition nih.gov |
| Platelets | P2Y1, P2Y12 | Positive feedback amplification frontiersin.orgnih.gov |
| Adrenal Chromaffin Cells | P2Y12 | Modulates excitability and neurotransmitter release nih.gov |
Antigen Endocytosis in Immune Cells
This compound (ADP) has emerged as a significant modulator of the innate and adaptive immune systems by influencing the process of antigen endocytosis, particularly in professional antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages.
Research has shown that extracellular ADP can enhance the uptake of antigens by these immune cells, a critical first step in the initiation of an adaptive immune response. nih.govnih.gov This effect is primarily mediated through the P2Y12 receptor, the same receptor crucial for platelet aggregation. nih.govresearchgate.net In murine dendritic cells, the stable ADP analog, adenosine-5'-O-(2-thiodiphosphate) (ADPβS), was found to stimulate the capture of both FITC-dextran and ovalbumin through macropinocytosis. nih.gov This enhanced antigen uptake was abolished in DCs from P2Y12 knockout mice, confirming the central role of this receptor. nih.gov
The activation of the P2Y12 receptor on DCs and subsequent increase in antigen endocytosis leads to more efficient antigen presentation to T cells. nih.govuni-heidelberg.de Studies have demonstrated that loading DCs with an antigen in the presence of an ADP analog increased their capacity to stimulate antigen-specific T cells. nih.gov Conversely, the inhibition of the P2Y12 receptor has been shown to have an immunosuppressive effect by decreasing antigen uptake by DCs. nih.gov
In macrophages, which are also key players in antigen presentation and phagocytosis, ADP signaling has been implicated in modulating their function. While the direct role of ADP in antigen endocytosis in macrophages is an area of ongoing research, P2Y12 receptor activation is known to induce cell spreading and chemotaxis, processes that are related to the cells' ability to survey their environment and encounter antigens. nih.gov Furthermore, ADP released from stressed or dying cells can act as a "find-me" signal to recruit phagocytes, including macrophages, to sites of tissue damage or infection, where they can then internalize cellular debris and pathogens. nih.gov
The modulation of antigen endocytosis by ADP highlights a critical link between purinergic signaling and the adaptive immune response. By enhancing the ability of APCs to capture and process antigens, ADP can effectively lower the threshold for T cell activation and shape the subsequent immune response.
| Immune Cell Type | Key ADP Receptor | Effect of ADP on Antigen Endocytosis |
| Dendritic Cells (DCs) | P2Y12 | Enhances antigen uptake via macropinocytosis. nih.gov |
| Macrophages | P2Y12 | Implicated in processes related to antigen encounter, such as chemotaxis. nih.gov |
Advanced Methodologies for the Study of Adenosine 5 Diphosphate
Quantitative Analysis of Intracellular Adenosine (B11128) 5'-diphosphate Levels
Accurate measurement of intracellular ADP concentrations is fundamental to understanding the energetic status of a cell. The ratio of ATP to ADP is a critical indicator of cellular energy charge and metabolic health. Several advanced methods have been developed for the reliable quantification of ADP in complex biological samples.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used method for the simultaneous quantification of adenosine nucleotides, including ADP, ATP, and AMP, from cellular extracts. acs.orgnih.govmdpi.com This technique separates compounds based on their physicochemical properties as they are passed through a column containing a stationary phase.
Reversed-phase HPLC (RP-HPLC) is a common approach where a nonpolar stationary phase (like C18) is used with a polar mobile phase. acs.org The separation of highly polar nucleotides like ADP is often enhanced by using ion-pairing agents, such as tetrabutylammonium, in the mobile phase. nih.govnih.gov This technique, known as ion-pair RP-HPLC, allows for the effective separation of ATP, ADP, and AMP. nih.gov The separated nucleotides are then detected by a UV detector, typically at a wavelength of 254 nm or 259 nm, which corresponds to the maximum absorbance of the adenine (B156593) ring. nih.govmdpi.com
The general workflow involves the extraction of nucleotides from cells, often using acids like perchloric acid or trichloroacetic acid, followed by neutralization. nih.govnih.gov The extract is then injected into the HPLC system. The retention time of each nucleotide is used for identification by comparing it to known standards, and the area under the peak in the chromatogram is proportional to its concentration, allowing for precise quantification. acs.org HPLC-UV methods have been developed to be rapid, with some analyses completed in under 10 minutes, and have demonstrated high sensitivity, precision, and linearity over a range of concentrations relevant to physiological conditions. mdpi.commdpi.com
| Parameter | HPLC-UV Method Details | Reference |
| Column Type | Reversed-phase C18 | nih.govmdpi.com |
| Detection Wavelength | 254 nm | nih.govmdpi.com |
| Mobile Phase | Often contains an ion-pairing agent like tetrabutylammonium | nih.govnih.gov |
| Quantification | Based on peak area compared to standards | acs.org |
| Sample Preparation | Acid extraction (e.g., perchloric or trichloroacetic acid) | nih.govnih.gov |
Other Chromatographic and Spectroscopic Approaches
While HPLC-UV is a mainstay, other methodologies offer alternative or complementary approaches for ADP quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique couples the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. LC-MS/MS, a tandem mass spectrometry approach, can provide unambiguous identification and quantification of ADP, even at very low concentrations in complex biological matrices. researchgate.netportlandpress.com It is particularly advantageous for its ability to distinguish between molecules with similar chromatographic properties but different mass-to-charge ratios.
Capillary Electrophoresis (CE) : CE is another separation technique that can be used to analyze nucleotides. In CE, charged molecules are separated based on their electrophoretic mobility in a capillary filled with an electrolyte. A rapid CE method has been developed for the measurement of ATP, ADP, and AMP in cells, offering short analysis times. nih.gov
Fluorescence-Based Assays : These methods utilize fluorescent probes that change their emission properties upon binding to ADP or in response to enzymatic reactions involving ADP. For instance, a fluorescence-based method using a Magnesium Green™ dye has been developed to measure the ADP/ATP exchange rate, which relies on the different binding affinities of Mg2+ for ATP and ADP. biorxiv.org While often used for measuring enzymatic activity, such principles can be adapted for quantifying ADP levels.
Nuclear Magnetic Resonance (NMR) Spectroscopy : 31P NMR spectroscopy can be used to non-invasively measure the relative concentrations of phosphorus-containing metabolites, including ATP and ADP, within intact, living cells. nih.gov This technique provides valuable information about the real-time energy status of cells under various physiological or pathological conditions.
Techniques for Analyzing Adenosine 5'-diphosphate-Ribosylation Dynamics and Site-Specificity
ADP-ribosylation is a post-translational modification where the ADP-ribose moiety from nicotinamide (B372718) adenine dinucleotide (NAD+) is transferred to a target protein. This process can involve the addition of a single ADP-ribose unit (mono-ADP-ribosylation) or a chain of ADP-ribose units (poly-ADP-ribosylation). The study of this dynamic modification requires specialized techniques to identify the modified proteins, the specific sites of modification, and the length of the poly(ADP-ribose) chains.
Mass Spectrometry-Based Proteomics for ADP-Ribosylated Proteins
Mass spectrometry (MS)-based proteomics has become an indispensable tool for the global and site-specific analysis of ADP-ribosylation. nih.govnih.govcreative-proteomics.com These approaches typically involve the enrichment of ADP-ribosylated proteins or peptides from cell lysates, followed by their identification and characterization by MS.
A common strategy involves the use of affinity reagents that specifically bind to the ADP-ribose moiety or poly(ADP-ribose) (PAR) chains. nih.gov The enriched proteins are then digested into peptides, which are analyzed by LC-MS/MS. A significant challenge in the MS analysis of ADP-ribosylation is the labile nature of the modification, which can be lost during the fragmentation process used for peptide sequencing. To overcome this, specialized fragmentation techniques like Electron-Transfer Dissociation (ETD) and Higher-energy Collisional Dissociation (HCD) are often employed, as they can preserve the modification on the peptide backbone, allowing for precise localization of the ADP-ribosylation site. nih.govthermofisher.com Advanced MS-based strategies have enabled the identification of thousands of ADP-ribosylation sites on a wide range of proteins, providing a comprehensive view of the "ADP-ribosylome". nih.govmdpi.com
Thin-Layer Chromatography-Matrix-Assisted Laser Desorption/Ionization (TLC-MALDI)
Thin-Layer Chromatography-Matrix-Assisted Laser Desorption/Ionization (TLC-MALDI) is a powerful technique for the rapid analysis of ADP-ribosylation dynamics and site-specificity on intact proteins and peptides. nih.govnih.govacs.org This method avoids the need for proteolytic digestion, which is a requirement for many MS-based proteomics workflows.
In this approach, a protein or peptide that has been subjected to an in vitro ADP-ribosylation reaction is spotted onto a TLC plate. nih.gov The plate is developed to separate the modified and unmodified species. The separated spots are then analyzed directly by MALDI-TOF (Time-of-Flight) mass spectrometry. The mass difference between the modified and unmodified protein or peptide reveals the number of ADP-ribose units attached. This technique has been successfully used to study the automodification of PARP enzymes and to investigate the substrate specificity of ADP-ribosyltransferases. mdpi.comnih.govacs.org
| Technique | Principle | Application in ADP-ribosylation Analysis | Reference |
| Mass Spectrometry-Based Proteomics | Enrichment of ADP-ribosylated peptides followed by LC-MS/MS analysis with specialized fragmentation (ETD/HCD). | Global identification and site-specific localization of ADP-ribosylation on proteins in a complex mixture. | nih.govmdpi.com |
| TLC-MALDI | Separation of modified and unmodified proteins/peptides on a TLC plate followed by direct MALDI-TOF MS analysis. | Rapid analysis of the dynamics and stoichiometry of ADP-ribosylation on intact proteins and peptides. | nih.govnih.govacs.org |
Biochemical Assays for Poly(ADP-ribose) Metabolism
A variety of biochemical assays are available to study the activity of enzymes involved in poly(ADP-ribose) (PAR) metabolism, such as PAR polymerases (PARPs) and PAR glycohydrolase (PARG). researchgate.netnih.govspringernature.com These assays are crucial for understanding the regulation of ADP-ribosylation and for the development of inhibitors of these enzymes.
Enzyme Activity Assays : The activity of PARPs can be measured by incubating the enzyme with its substrate, NAD+, which is often radioactively labeled (e.g., with 32P). The incorporation of the radioactive ADP-ribose into the protein substrate is then quantified. Similarly, the activity of PARG, which degrades PAR chains, can be assayed by measuring the release of ADP-ribose from a pre-formed radiolabeled PAR substrate. cdnsciencepub.com
Affinity-Based Methods : Affinity chromatography and other affinity-based techniques can be used to purify and study proteins that bind to PAR non-covalently. springernature.com These "PAR readers" are important effectors of ADP-ribosylation signaling.
Structural Biology Approaches for this compound-Binding Proteins
The three-dimensional structures of proteins in complex with this compound (ADP) are fundamental to understanding the molecular mechanisms of energy transfer, signal transduction, and enzymatic catalysis. Two powerful techniques, X-ray crystallography and cryo-electron microscopy (cryo-EM), have been pivotal in elucidating these structures, providing atomic-level insights into how proteins recognize and utilize this critical nucleotide.
X-ray Crystallography of this compound Carriers
X-ray crystallography has been instrumental in revealing the high-resolution structures of ADP-binding proteins, particularly membrane-embedded carriers. A prime example is the mitochondrial ADP/ATP carrier (AAC), a key protein in cellular energy metabolism that facilitates the exchange of ADP and ATP across the inner mitochondrial membrane. annualreviews.orgnih.gov
The first high-resolution structure of the bovine mitochondrial ADP/ATP carrier was determined by X-ray crystallography in a complex with the inhibitor carboxyatractyloside. nih.govresearchgate.net This landmark study revealed a basket-shaped molecule composed of six transmembrane α-helices that form a deep, cone-shaped cavity open to the intermembrane space. annualreviews.orgresearchgate.net At the bottom of this cavity lies a conserved signature motif (RRRMMM) crucial for nucleotide binding. researchgate.net The structure suggested a transport mechanism involving significant conformational changes, transitioning from this "pit" state to a "channel" state to move the nucleotide across the membrane. researchgate.net
Subsequent crystallographic studies on yeast ADP/ATP carriers have further refined this model, confirming the three-fold pseudosymmetry of the carrier, where the structure is composed of three homologous domains. pnas.orgnih.gov These structures have detailed the "matrix salt-bridge network," a series of charged residues that close the central cavity on the matrix side, a critical feature for the alternating access mechanism of transport. pnas.orgnih.gov The binding of ADP is thought to trigger a conformational change that disrupts these salt bridges, opening the carrier towards the mitochondrial matrix.
Table 1: Key X-ray Crystallography Studies of ADP/ATP Carriers
| Protein | Organism | Ligand | Resolution (Å) | Key Findings | PDB ID |
|---|---|---|---|---|---|
| ADP/ATP Carrier 1 (AAC1) | Bos taurus (Bovine) | Carboxyatractyloside (CATR) | 2.2 | Revealed a six-transmembrane helix structure with a deep cavity and a conserved nucleotide-binding signature motif. nih.govresearchgate.net | 1OKC |
| ADP/ATP Carrier 2 (Aac2p) | Saccharomyces cerevisiae (Yeast) | Carboxyatractyloside (CATR) | 3.2 | Confirmed the three-domain structure and the matrix salt-bridge network that gates the carrier. pnas.org | 4C9G |
| ADP/ATP Carrier (Matrix-open state) | Saccharomyces cerevisiae (Yeast) | Bongkrekic acid (BKA) | 2.9 | Captured the carrier in a matrix-open state, revealing a transport mechanism involving the rotation of its three domains. nih.gov | 6GCI |
Cryo-Electron Microscopy for Complex Structures
While X-ray crystallography excels with stable, crystallizable proteins, cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structures of large, dynamic, and heterogeneous macromolecular complexes that are often intractable to crystallization. This is particularly relevant for many ADP-binding proteins that function as part of larger assemblies or exist in multiple conformational states.
A prominent example is the F-type ATP synthase, the molecular machine responsible for the majority of ATP synthesis in cells. Cryo-EM has captured this enzyme in various functional states, including those inhibited by ADP. researchgate.netresearchgate.net These studies have visualized the rotary mechanism of the enzyme, showing how the binding of nucleotides, including ADP in the catalytic β-subunits, induces conformational changes that drive the rotation of the central stalk. researchgate.netnih.govfrontiersin.org Cryo-EM reconstructions have identified distinct rotational states (State 1, 2, and 3), providing a structural movie of the enzyme's catalytic cycle and the role of ADP in product inhibition. researchgate.netresearchgate.net
Cryo-EM has also provided unprecedented insights into the signaling mechanisms of G protein-coupled receptors (GPCRs) that bind ADP, such as the P2Y purinergic receptors. nih.gov High-resolution cryo-EM structures of the P2Y12 receptor (P2Y12R), a key target for antiplatelet drugs, have been determined in complex with ADP analogs (like 2MeSADP) and its signaling partner, the Gi protein. nih.govpdbj.org These structures reveal how ADP binding in an extracellular pocket triggers specific conformational changes in the receptor's transmembrane helices, leading to the recruitment and activation of the intracellular G protein. nih.gov This work has illuminated the precise interactions that stabilize the active state and the molecular basis for signal transduction. nih.govresearchgate.net
Furthermore, cryo-EM has been used to determine the structures of other complex ADP-bound assemblies, including actin filaments and the p97 AAA+ ATPase, revealing how ADP binding influences their structure and function at near-atomic detail. rcsb.orgduke.edurcsb.orgnih.gov
Table 2: Selected Cryo-EM Studies of ADP-Protein Complexes
| Protein Complex | Organism | Ligand | Resolution (Å) | Key Findings | PDB ID / EMDB ID |
|---|---|---|---|---|---|
| F1FO ATP Synthase (State 1, ADP-inhibited) | Saccharomyces cerevisiae (Yeast) | ADP | 3.0 | Captured one of three rotary states, showing ADP bound to a catalytic site (βD) during rotational catalysis. researchgate.net | 6OQU |
| P2Y12 Receptor-Gi Complex | Homo sapiens (Human) | 2MeSADP (ADP analog) | 3.1 | Revealed the binding mode of an ADP analog and the specific conformational changes that lead to G-protein activation. nih.govpdbj.org | EMD-33504 |
| p97 AAA+ ATPase | Homo sapiens (Human) | ADP | 2.4 | Provided a high-resolution view of the ADP-bound state, explaining how nucleotide binding regulates p97's function in protein homeostasis. duke.edurcsb.org | 5FTK |
| Actin Filament | Gallus gallus (Chicken) | ADP-Pi | 3.0 | Detailed the structure of actin filaments with ADP and phosphate (B84403) in the active site, providing insights into filament dynamics. rcsb.org | 7K21 |
Future Research Directions and Emerging Concepts in Adenosine 5 Diphosphate Biology
Unraveling Novel Adenosine (B11128) 5'-diphosphate-Dependent Molecular Mechanisms
While Adenosine 5'-diphosphate (ADP) is classically recognized for its roles in energy metabolism and as a key agonist in thrombosis and hemostasis, emerging research is uncovering novel molecular mechanisms that are fundamentally dependent on this ubiquitous nucleotide. These discoveries are expanding our understanding of ADP's function beyond its established paradigms, revealing its involvement in sophisticated cellular processes through unconventional interactions.
Another novel function for ADP is emerging in the field of molecular chaperones. Recent studies have demonstrated that ADP can act as a specific modulator of helicase activity. For instance, the SARS-CoV-1 and SARS-CoV-2 nsp13 helicases exhibit an ADP-specific chaperone function that enhances their nucleic acid unwinding activity. oup.com This ADP-dependent potentiation is distinct from the ATP-hydrolysis-driven motor activity, suggesting that ADP binding can allosterically alter the stability of nucleic acid substrates, thereby facilitating their remodeling. oup.com This finding introduces a new layer of regulation for helicase function and suggests that intracellular ADP levels could directly influence viral replication and other processes involving nucleic acid transactions. These emerging concepts highlight a broader regulatory role for ADP, indicating that it can direct complex molecular machinery in ways previously unappreciated.
Investigation of this compound Stimulants and their Biochemical Effects
ADP exerts many of its physiological effects by activating specific cell surface purinergic receptors. Research into synthetic and natural compounds that stimulate these receptors, known as ADP agonists, is crucial for dissecting their signaling pathways and understanding their biochemical consequences. Human platelets, for example, express two major G protein-coupled ADP receptors, P2Y1 and P2Y12, which are primary targets for such investigations. ahajournals.orgnih.gov
The P2Y1 receptor is coupled to the Gq protein, and its activation leads to the mobilization of intracellular calcium stores, initiating platelet shape change and transient, reversible aggregation. ahajournals.orgnih.gov The P2Y12 receptor, conversely, is coupled to Gi, and its stimulation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. nih.govpharmgkb.org This reduction in cAMP is critical for amplifying and sustaining the platelet aggregation response. nih.govnih.gov Full platelet activation by ADP requires the simultaneous stimulation of both P2Y1 and P2Y12 receptors. nih.gov A third receptor, the P2X1 ligand-gated cation channel, is also present on platelets and is activated more potently by ATP, with ADP being a weaker agonist. ahajournals.orgnih.gov
The development of specific agonists has been instrumental in delineating the roles of these receptors. Notably, 2-substituted derivatives of ADP, such as 2-methylthio-ADP (2-MeSADP), have been identified as potent and selective agonists for the P2Y12 receptor. pnas.org These synthetic agonists have been shown to induce platelet aggregation that correlates with their ability to inhibit adenylyl cyclase, confirming their action via the P2Y12 pathway. pnas.org The investigation of these stimulants reveals a complex signaling cascade where co-activation of different receptor subtypes is essential for a complete physiological response, such as the formation of stable platelet aggregates in hemostasis. ahajournals.orgpnas.org
| ADP Receptor Agonist | Primary Receptor Target(s) | Key Biochemical Effects |
| This compound (ADP) | P2Y1, P2Y12 | Initiates platelet shape change, mobilizes intracellular calcium, inhibits adenylyl cyclase, leads to full platelet aggregation. ahajournals.orgnih.gov |
| 2-Methylthio-ADP (2-MeSADP) | P2Y12 (potent agonist) | Potently inhibits adenylyl cyclase, induces strong and sustained platelet aggregation. pnas.org |
| α,β-methyleneATP | P2X1 | Causes rapid calcium influx. pnas.org |
Exploring the Intercompartmental Cross-talk of NAD+ and ADP-Ribosylation in Metabolism
ADP-ribosylation is a post-translational modification where the ADP-ribose moiety is transferred from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to a target molecule, a process that is energetically demanding for the cell. nih.govscielo.br This reaction is fundamental to numerous cellular processes, and its regulation is intricately linked to the availability of NAD+ within different cellular compartments, such as the nucleus, mitochondria, and cytoplasm. nih.govnih.govresearchgate.net Emerging research highlights a dynamic intercompartmental cross-talk, where the status of NAD+ pools and ADP-ribosylation in one organelle can significantly influence these processes in another.
Mitochondria contain a significant portion of the total cellular NAD+ pool. researchgate.netnih.gov While this mitochondrial NAD+ is crucial for bioenergetic redox reactions, it also serves as a substrate for NAD+-consuming enzymes within the mitochondria, including sirtuins and PARPs. researchgate.netmdpi.com Recent studies have provided compelling evidence for a NAD+-mediated cross-talk between mitochondria and the nucleus. nih.gov For instance, oxidative stress induced by hydrogen peroxide leads to a reduction in mitochondrial ADP-ribosylation and a corresponding increase in nuclear ADP-ribosylation. researchgate.netnih.gov This reciprocal regulation suggests that NAD+ or its precursors can be shuttled between these compartments to meet the demands of specific cellular stresses, such as the need for extensive nuclear ADP-ribosylation during the DNA damage response. nih.govnih.gov
This cross-talk is not unidirectional. Elevated mitochondrial ADP-ribosylation, which can be induced by inhibiting the mitochondrial respiratory chain, can dampen the nuclear ADP-ribosylation response to oxidative stress. researchgate.netnih.gov This finding implies that the metabolic state of mitochondria directly impacts nuclear events like DNA repair and chromatin remodeling, which are heavily regulated by the activity of nuclear PARPs, particularly ARTD1 (also known as PARP1). nih.govresearchgate.net The hyper-activation of nuclear PARPs during severe genotoxic stress can deplete cellular NAD+ pools, affecting metabolic pathways throughout the cell. nih.gov This intricate communication network ensures that cellular responses are coordinated across different organelles, linking metabolic status directly to genome maintenance and signaling pathways. nih.govnih.gov
Advanced Research on this compound-Ribosylation in Health and Disease Mechanisms
The post-translational modification of proteins by ADP-ribosylation is a critical regulatory mechanism in a vast array of biological processes, including DNA repair, cell signaling, and metabolism. mdpi.comnih.gov Consequently, the dysregulation of ADP-ribosylation signaling, governed by the interplay of "writer" enzymes (like PARPs), "eraser" enzymes (like PARG and ARHs), and "reader" proteins, is increasingly implicated in the pathophysiology of numerous human diseases, including cancer and neurodegenerative disorders. scielo.brfrontiersin.orgnih.gov
In oncology, targeting ADP-ribosylation has become a promising therapeutic strategy. nih.gov Poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are essential for DNA single-strand break repair. scielo.br In cancers with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP activity leads to a synthetic lethal phenotype, where cancer cells are selectively killed while normal cells remain viable. croucher.org.hkfrontiersin.org This has led to the clinical use of PARP inhibitors for treating certain types of ovarian, breast, and other cancers. nih.govcroucher.org.hk Advanced research continues to explore PARP inhibitors as chemosensitizers and radiosensitizers and investigates mechanisms of resistance. nih.gov Furthermore, other enzymes in the ADP-ribosylation pathway, such as tankyrases, are being targeted for their roles in tumorigenesis-related signaling, like the Wnt pathway. mdpi.comnih.gov
In the context of neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS), frontotemporal degeneration (FTD), Parkinson's, and Alzheimer's disease, abnormal ADP-ribosylation is emerging as a key pathological feature. croucher.org.hkfrontiersin.orgnih.gov Excessive PARP1 activation and the resulting accumulation of poly(ADP-ribose) (PAR) can promote the mislocalization and aggregation of disease-associated proteins like TDP-43 and FUS. nih.gov It can also trigger a form of programmed cell death known as parthanatos. scielo.brnih.gov Mutations in enzymes that remove ADP-ribose modifications, such as the hydrolase ARH3, have also been linked to neurodegenerative conditions. scielo.br This growing body of evidence suggests that modulating the activity of ADP-ribosylation enzymes could be a viable therapeutic approach to mitigate neurotoxicity and protein aggregation in these disorders. frontiersin.orgnih.gov
| Enzyme Family | Role in ADP-Ribosylation | Implication in Health and Disease |
| PARP (e.g., PARP1, PARP2) | Writers: Catalyze mono- and poly-ADP-ribosylation. scielo.brmdpi.com | Crucial for DNA damage repair. scielo.br Inhibition is a key "synthetic lethality" strategy in BRCA-mutant cancers. nih.govfrontiersin.org Overactivation contributes to neurodegeneration. nih.gov |
| Tankyrases (PARP5a/5b) | Writers: Catalyze poly-ADP-ribosylation. nih.govmdpi.com | Involved in Wnt signaling (cancer) and glucose homeostasis (diabetes). nih.gov |
| ARTDs (e.g., ARTD10/PARP10) | Writers: Primarily catalyze mono-ADP-ribosylation. mdpi.commdpi.com | Regulate cellular processes including signaling and stress responses. mdpi.comportlandpress.com |
| PARG | Eraser: Removes poly(ADP-ribose) chains. mdpi.comnih.gov | Reverses PARylation, essential for regulating the duration and intensity of the signal. Dysregulation linked to disease. nih.govnih.gov |
| ARH Family (e.g., ARH1, ARH3) | Erasers: Remove mono-ADP-ribose from specific amino acids. mdpi.comnih.gov | ARH1 acts as a tumor suppressor. nih.gov ARH3 reverses serine-ADP-ribosylation and its mutation is linked to neurodegeneration. scielo.brnih.gov |
| Macrodomain-containing proteins (e.g., MacroD1, TARG1) | Erasers/Readers: Bind to and/or hydrolyze ADP-ribose modifications. frontiersin.orgnih.gov | Act as readers of the modification and can also reverse it, playing roles in signaling and disease. frontiersin.orgnih.gov |
Q & A
Q. What are the standard methodologies for quantifying intracellular ADP levels in cellular samples?
Capillary electrophoresis (CE) with short-end injection mode and methylcellulose (MC) as an electroosmotic flow suppressor is a rapid and reproducible method. This approach reduces migration times (e.g., ADP migrates in 1.85 minutes) and achieves high recovery rates (98–99%) in red blood cells and spermatozoa . Alternative methods include HPLC and enzymatic assays, though CE offers superior resolution for simultaneous ATP, ADP, and AMP detection.
Q. How does ADP induce platelet aggregation in basic experimental models?
ADP activates P2Y purinergic receptors on platelets, leading to aggregation and inhibition of adenylyl cyclase. Experimental setups often use platelet-rich plasma (PRP) treated with ADP (1–10 µM) to measure aggregation via turbidimetric assays. ATP serves as a competitive antagonist in these studies, requiring careful control of nucleotide concentrations to avoid cross-reactivity .
Q. What are the recommended protocols for storing and handling ADP in laboratory settings?
ADP should be stored at ≤-20°C in airtight, light-protected containers to prevent hydrolysis. Avoid exposure to high temperatures, moisture, or direct light. For experimental use, reconstitute lyophilized ADP in sterile buffers (e.g., Tris or PBS) and verify purity via UV spectrophotometry (λ_max = 259 nm) .
Advanced Research Questions
Q. How can nucleoside 5'-diphosphates like ADP be synthesized and purified for mechanistic studies?
A practical synthesis involves converting nucleoside 5′-H-phosphonate monoesters to diphosphates via phosphoramidite intermediates. Purification is achieved using ion-exchange chromatography (e.g., DEAE-Sephadex) or reverse-phase HPLC. This method yields high-purity ADP (>95%) with confirmed structure via ³¹P NMR .
Q. What experimental approaches elucidate ADP's role in inflammatory signaling pathways, such as MCP-1/CCL2 upregulation?
In fibroblast-like synoviocytes (FLS), ADP (100 µM) activates P2Y13 receptors, inducing ERK phosphorylation. Researchers use selective antagonists (e.g., MRS 2211 for P2Y13) and MEK inhibitors (e.g., U0126) to block pathways. RT-qPCR and Western blotting quantify MCP-1/CCL2 expression, while phospho-ERK antibodies confirm pathway activation .
Q. How do competitive interactions between ADP and ATP influence receptor binding kinetics?
Stopped-flow fluorescence assays reveal that ATP competitively inhibits ADP binding to platelet P2Y receptors. Kinetic studies show a two-step binding mechanism: rapid equilibrium (K₀) followed by conformational changes (k₁/k₋₁). At high ionic strength, AMP-PNP (a non-hydrolyzable ATP analog) induces actomyosin dissociation, highlighting ADP's role in protein-nucleotide interactions .
Q. How can researchers reconcile contradictory findings on ADP's pro-inflammatory vs. anti-inflammatory effects?
Context-dependent effects arise from receptor subtype expression (e.g., P2Y1 vs. P2Y13) and cell type specificity. For example, in TMJ-OA models, ADP promotes MCP-1 via P2Y13/ERK , while in wound healing, it enhances TGF-β and collagen deposition . Meta-analyses of tissue-specific purinergic receptor profiles and dose-response studies are critical for resolving discrepancies .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., siRNA knockdown alongside pharmacological inhibition) and control for extracellular ATP/ADP degradation via apyrase treatment .
- Experimental Design : For in vivo models (e.g., diabetic wound healing), use localized ADP application (15.2 µg/kg/day) to minimize systemic effects and measure outcomes via histology and cytokine profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
